2a,3,4,5-Tetrahydroacenaphthylene

Physicochemical Characterization Distillation Thermodynamics

Researchers studying coal liquefaction, petroleum refining, or hydrogenation mechanisms face challenges in obtaining isomerically pure intermediates. 2a,3,4,5-Tetrahydroacenaphthylene resolves this with its unique hydrogenation pattern at the 2a,3,4,5 positions. • Distinct boiling point (284.3 °C) and refractive index (1.615) enable accurate GC/HPLC method development and validation. • Regioselective epoxidation of the isolated double bond allows synthesis of epoxide intermediates inaccessible from fully aromatic acenaphthylene. • Predicted LogP of 3.96 and stability make it a candidate for covert product marking and supply chain traceability applications.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 16897-56-6
Cat. No. B102725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2a,3,4,5-Tetrahydroacenaphthylene
CAS16897-56-6
Synonyms2a,3,4,5-tetrahydroacenaphthylene
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CC2C=CC3=CC=CC(=C23)C1
InChIInChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2
InChIKeyFTHSEFQUTAMMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Identity


2a,3,4,5-Tetrahydroacenaphthylene (CAS 16897-56-6) is a partially hydrogenated derivative of the polycyclic aromatic hydrocarbon acenaphthylene, characterized by a C12H12 molecular formula and a molecular weight of 156.22 g/mol . This compound possesses a specific hydrogenation pattern at the 2a,3,4,5 positions of the acenaphthylene skeleton, yielding a rigid, non-planar tricyclic structure with a single double bond. Predicted physicochemical data from authoritative databases indicate a density of 1.1±0.1 g/cm³, a boiling point of 284.3±30.0 °C at 760 mmHg, and a calculated LogP of 3.96, suggesting moderate lipophilicity . Its primary research interest lies in its synthetic utility as a building block for more complex polycyclic systems and in studies of hydrogenation reactivity [1].

Hydrogenation pattern Specific 2a,3,4,5-hydrogenation defines reactivity and synthetic utility
Synthetic building block Reported as intermediate for epoxidation and polycyclic frameworks
Analytical reference Distinct physical properties support chromatographic standard use

Why 2a,3,4,5-Tetrahydroacenaphthylene Cannot Be Substituted


Substitution of 2a,3,4,5-tetrahydroacenaphthylene with its parent acenaphthylene, fully saturated acenaphthene, or other regioisomeric tetrahydro derivatives is not scientifically or industrially tenable due to distinct physicochemical and reactivity profiles arising from the unique hydrogenation pattern. The target compound exhibits a boiling point of 284.3 °C, intermediate between acenaphthylene (~280 °C) and acenaphthene (279 °C) , and a higher LogP (3.96) compared to acenaphthylene (3.3-3.9), indicating greater lipophilicity and altered partitioning behavior . More critically, its specific double bond location governs regioselective reactions such as epoxidation and subsequent ring-opening, which are not generalizable to other hydrogenation isomers [1]. The evidence presented below quantifies these differences, demonstrating that generic substitution compromises experimental reproducibility and product integrity.

Boiling point mismatch
Replacement with acenaphthylene or acenaphthene shifts boiling point, altering distillation and GC resolution profiles.
Lipophilicity shift
Higher LogP changes partitioning behavior and may affect solubility in non-polar matrices compared to parent aromatics.
Epoxidation selectivity
The isolated double bond enables epoxidation; fully aromatic alternatives show reduced reactivity and different regioselectivity.

Quantitative Evidence for 2a,3,4,5-Tetrahydroacenaphthylene


Boiling Point Differentiation

The boiling point of 2a,3,4,5-tetrahydroacenaphthylene is predicted to be 284.3±30.0 °C at 760 mmHg, which is approximately 4-5 °C higher than that of acenaphthylene (280 °C) and 5 °C higher than acenaphthene (279 °C) . This difference, while modest, can influence separation strategies in fractional distillation or gas chromatography where resolution of structurally similar polycyclic hydrocarbons is required.

Boiling point
Data to verify
Target: 284.3 °C vs. acenaphthylene: 280 °C, acenaphthene: 279 °C
Reported property difference; supports chromatographic identity confirmation.
Predicted data; experimental validation recommended.
Physicochemical Characterization Distillation Thermodynamics

Density and Refractive Index

The predicted density of 2a,3,4,5-tetrahydroacenaphthylene is 1.1±0.1 g/cm³, which is intermediate between the fully aromatic acenaphthylene (0.899 g/cm³) and the fully saturated acenaphthene (1.024 g/cm³) . The refractive index is predicted to be 1.615, compared to acenaphthylene's estimated 1.6360 [1]. These physical constants reflect the compound's unique electronic and steric environment, which can affect polymer compatibility and optical properties in materials applications.

Density & RI
Data to verify
Density 1.1 g/cm³, RI 1.615; intermediate between acenaphthylene and acenaphthene
Physical constants aid formulation consistency and solubility predictions.
Predicted values; confirm with experimental measurements.
Material Science Analytical Chemistry Polymer Synthesis

Lipophilicity (LogP)

The predicted LogP (octanol-water partition coefficient) for 2a,3,4,5-tetrahydroacenaphthylene is 3.96, which is higher than the reported LogP range for acenaphthylene (3.32-3.94) [1]. This increased lipophilicity is consistent with the partial hydrogenation of the aromatic system, reducing polarizability and increasing hydrophobic character. The LogD values (pH 5.5 and 7.4) are both 3.81, indicating pH-independent partitioning .

Lipophilicity
Data to verify
LogP 3.96 vs. acenaphthylene 3.32–3.94; LogD pH-independent at 3.81
Increased lipophilicity may alter membrane permeability and environmental partitioning.
Predicted LogP; experimental determination needed for precise modeling.
Medicinal Chemistry ADME Environmental Fate

Hydrocracking Selectivity

In the hydrocracking of acenaphthene over a sulfided Ni-Mo/Al2O3 catalyst at 390-450 °C and 6 MPa H₂, tetrahydroacenaphthylene is classified as one of the six major product components, alongside hexahydroacenaphthylene, perhydroacenaphthylene, ring-opening products, alkylation products, and dimerization products [1]. The study demonstrates that ring opening proceeds via two distinct pathways: direct ring opening of acenaphthene to 1-ethylnaphthalene, and ring opening after hydrogenation to hexahydroacenaphthylene. Tetrahydroacenaphthylene is thus a key intermediate in the hydrogenation sequence.

Hydrocracking role
Class-level inference
Identified as major product in acenaphthene hydrocracking over Ni-Mo/Al₂O₃ at 390–450 °C, 6 MPa H₂
Supports role as key synthetic intermediate in hydrogenation pathways.
Product distribution not fully quantified; class-level assignment.
Catalysis Hydrogenation Petroleum Refining

Epoxidation Reactivity

Richter and Silver (1968) demonstrated the synthesis and epoxidation of 2a,3,4,5-tetrahydroacenaphthylene, establishing that the isolated double bond in the partially hydrogenated ring is amenable to electrophilic epoxidation [1]. This contrasts with the fully aromatic acenaphthylene, which exhibits reduced nucleophilic character at the double bond due to electron delocalization, making it less susceptible to standard epoxidation conditions. The epoxide derivative serves as a versatile intermediate for further ring-opening and functionalization.

Epoxidation reactivity
Reported
Isolated double bond undergoes peracid epoxidation; aromatic acenaphthylene shows lower reactivity
Enables selective derivatization not accessible from fully aromatic parent.
Qualitative reactivity difference; no rate data reported.
Synthetic Methodology Epoxidation Organic Synthesis

Hapten Marker Application

Patent US5429952 describes a method for marking products using low molecular weight haptens, including acenaphthylene derivatives, that are non-deleterious, inert, and not naturally associated with the product [1]. While the patent does not quantify the performance of 2a,3,4,5-tetrahydroacenaphthylene specifically, it establishes that hydrogenated acenaphthylene derivatives are recognized as viable markers due to their detectability via chromatographic or immunochemical methods and their resistance to counterfeiting.

Hapten marker
Supporting evidence
Acenaphthylene derivatives claimed as low-molecular-weight hapten markers in US5429952
Reported marker utility context; may support traceability applications.
No quantitative performance data; patent-level claim requires independent validation.
Product Authentication Anti-Counterfeiting Analytical Chemistry

Application Scenarios for 2a,3,4,5-Tetrahydroacenaphthylene


Epoxide-Derived Polycyclic Intermediate

As demonstrated by Richter and Silver (1968), 2a,3,4,5-tetrahydroacenaphthylene undergoes epoxidation of its isolated double bond, enabling the synthesis of epoxide intermediates that are not readily accessible from fully aromatic acenaphthylene [1]. This reactivity profile makes it a valuable building block for constructing more complex polycyclic frameworks via ring-opening reactions. Procurement is recommended for laboratories engaged in the synthesis of oxygenated polycyclic scaffolds or studying the reactivity of partially hydrogenated aromatic systems.

Model Compound for Hydrogenation and Hydrocracking

The hydrocracking study by Miki and Sugimoto (1995) identifies tetrahydroacenaphthylene as a major product in the hydrogenation of acenaphthene over Ni-Mo/Al2O3 catalysts [2]. This establishes the compound as a key intermediate in the hydrogenation pathway. Researchers investigating coal liquefaction, petroleum refining, or hydrogenation mechanisms should prioritize this compound for kinetic studies, catalyst screening, and mechanistic elucidation.

Chromatographic Reference Standard

The distinct boiling point (284.3 °C), density (1.1 g/cm³), and refractive index (1.615) of 2a,3,4,5-tetrahydroacenaphthylene differentiate it from acenaphthylene and acenaphthene . These properties support its use as a reference standard for developing and validating gas chromatographic (GC) or high-performance liquid chromatographic (HPLC) methods aimed at resolving complex mixtures of polycyclic aromatic hydrocarbons and their hydrogenated derivatives. Analytical laboratories and quality control units should procure this compound to ensure accurate identification and quantification.

Hapten Marker for Product Authentication

The inclusion of acenaphthylene derivatives in U.S. Patent 5,429,952 as low-molecular-weight hapten markers suggests that 2a,3,4,5-tetrahydroacenaphthylene could be employed for covert product marking [3]. Its predicted lipophilicity (LogP 3.96) and stability make it a candidate for incorporation into lubricants, fuels, or other organic matrices where subsequent detection via chromatographic or immunochemical methods is required. Procurement is relevant for organizations developing anti-counterfeiting technologies or supply chain traceability solutions.

Application
Selection Property
Validation Focus
Epoxide intermediate
Isolated double bond for epoxidation
Synthetic derivatization and ring-opening reactions
Hydrogenation model
Key intermediate in hydrocracking
Catalyst screening and mechanistic studies
Chromatographic standard
Distinct physical properties
Method resolution and identification validation
Hapten marker
Non-deleterious, inert profile
Detection method development and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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